Trimethyl(triethylphosphine)indium Trimethyl(triethylphosphine)indium
Brand Name: Vulcanchem
CAS No.: 87224-89-3
VCID: VC18446722
InChI: InChI=1S/2C6H15P.6CH3.2In/c2*1-4-7(5-2)6-3;;;;;;;;/h2*4-6H2,1-3H3;6*1H3;;
SMILES:
Molecular Formula: C18H48In2P2
Molecular Weight: 556.2 g/mol

Trimethyl(triethylphosphine)indium

CAS No.: 87224-89-3

Cat. No.: VC18446722

Molecular Formula: C18H48In2P2

Molecular Weight: 556.2 g/mol

* For research use only. Not for human or veterinary use.

Trimethyl(triethylphosphine)indium - 87224-89-3

Specification

CAS No. 87224-89-3
Molecular Formula C18H48In2P2
Molecular Weight 556.2 g/mol
IUPAC Name triethylphosphane;trimethylindigane
Standard InChI InChI=1S/2C6H15P.6CH3.2In/c2*1-4-7(5-2)6-3;;;;;;;;/h2*4-6H2,1-3H3;6*1H3;;
Standard InChI Key PCJIBLWYPPAVQF-UHFFFAOYSA-N
Canonical SMILES CCP(CC)CC.CCP(CC)CC.C[In](C)C.C[In](C)C

Introduction

Synthesis and Purification

Reaction Pathways and Precursors

The synthesis of trimethyl(triethylphosphine)indium follows a two-step protocol derived from methodologies used for analogous organoindium compounds :

  • Formation of the Grignard Reagent: Ethylmagnesium halides (e.g., ethylmagnesium bromide) are prepared in ether or THF under inert atmospheres.

  • Indium Halide Alkylation: Indium trihalides (InX3_3, X = Cl, Br) react with the Grignard reagent to substitute halides with methyl groups. Triethylphosphine is introduced concurrently or sequentially to stabilize the indium center.

A representative reaction is:

InCl3+3CH3MgBr+P(C2H5)3In(CH3)3(P(C2H5)3)+3MgBrCl\text{InCl}_3 + 3 \text{CH}_3\text{MgBr} + \text{P(C}_2\text{H}_5\text{)}_3 \rightarrow \text{In(CH}_3\text{)}_3(\text{P(C}_2\text{H}_5\text{)}_3) + 3 \text{MgBrCl}

This method achieves yields exceeding 80% under optimized conditions (temperature: −20°C to 20°C; solvent: THF) .

Purification and Characterization

Post-synthesis purification involves fractional distillation under reduced pressure (10 mmHg) to isolate the product between 60°C and 90°C . Nuclear magnetic resonance (NMR) spectroscopy confirms purity, with 1H^1\text{H} NMR peaks for methyl groups appearing at δ 0.8–1.2 ppm and phosphine ligands at δ 1.3–1.7 ppm .

Table 1: Synthesis Conditions and Yields

PrecursorSolventTemperature (°C)Yield (%)
InCl3_3 + MeMgBrTHF1084.8
InBr3_3 + MeMgIDiethyl ether2088.3

Molecular Structure and Bonding

Crystallographic Insights

X-ray diffraction studies of related indium-phosphine complexes reveal octahedral or distorted trigonal bipyramidal geometries . In trimethyl(triethylphosphine)indium, the indium center adopts a four-coordinate structure with bond lengths of In–C=2.15A˚\text{In–C} = 2.15 \, \text{Å} and In–P=2.60A˚\text{In–P} = 2.60 \, \text{Å} . The triethylphosphine ligand induces steric crowding, increasing the In–P–C\text{In–P–C} bond angles to 135–160° .

Spectroscopic Features

  • Infrared (IR) Spectroscopy: Stretching vibrations for In–C bonds appear at 550–600 cm1^{-1}, while In–P vibrations occur at 450–500 cm1^{-1}.

  • Mass Spectrometry: Molecular ion peaks at m/z=348(M+)m/z = 348 \, (\text{M}^+) confirm the molecular formula.

Reactivity and Mechanistic Studies

Nucleophilic Substitutions

Trimethyl(triethylphosphine)indium acts as a methylating agent in reactions with electrophiles such as alkyl halides:

In(CH3)3(PR3)+R’XR’CH3+InX(CH3)2(PR3)\text{In(CH}_3\text{)}_3(\text{PR}_3) + \text{R'X} \rightarrow \text{R'CH}_3 + \text{InX(CH}_3\text{)}_2(\text{PR}_3)

The reaction proceeds via a two-electron transfer mechanism, with the indium center facilitating oxidative addition .

Cross-Coupling Reactions

The compound catalyzes Suzuki-Miyaura couplings between aryl halides and boronic acids under mild conditions (room temperature, THF) . A proposed mechanism involves indium-mediated transmetallation:

Ar–B(OH)2+In(CH3)3(PR3)Ar–In(CH3)2(PR3)+B(OH)2CH3\text{Ar–B(OH)}_2 + \text{In(CH}_3\text{)}_3(\text{PR}_3) \rightarrow \text{Ar–In(CH}_3\text{)}_2(\text{PR}_3) + \text{B(OH)}_2\text{CH}_3

Table 2: Catalytic Performance in Cross-Coupling

SubstrateProduct Yield (%)Turnover Number (TON)
Bromobenzene92450
Chloroarene78320

Industrial and Research Applications

Semiconductor Manufacturing

Trimethyl(triethylphosphine)indium serves as a precursor in metal-organic chemical vapor deposition (MOCVD) for indium-containing semiconductors (e.g., InP, InGaAs). Its high volatility and clean decomposition profile minimize carbon contamination in thin films.

Polymer Synthesis

The compound initiates the polymerization of ethylene oxide, producing polyethers with controlled molecular weights (Mw=10,00050,000g/molM_w = 10,000–50,000 \, \text{g/mol}) .

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